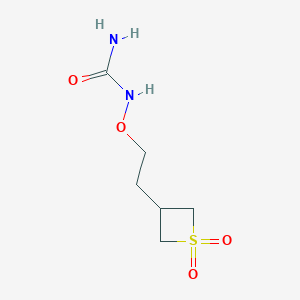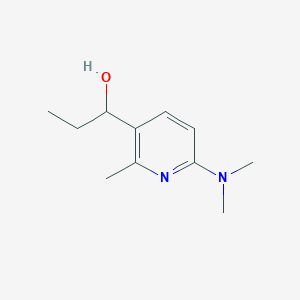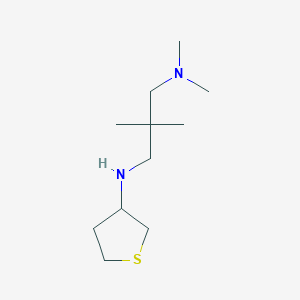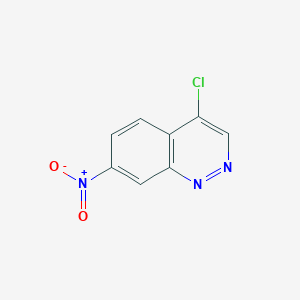
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves several steps. One common method includes the reaction of 1,1-dioxidothietan-3-yl with ethoxyurea under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety .
化学反应分析
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
科学研究应用
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be used to study enzyme interactions and metabolic pathways . In medicine, this compound could be investigated for its potential therapeutic properties . Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
作用机制
The mechanism of action of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea can be compared with other similar compounds, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . These compounds share structural similarities but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups and the resulting properties .
属性
分子式 |
C6H12N2O4S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
2-(1,1-dioxothietan-3-yl)ethoxyurea |
InChI |
InChI=1S/C6H12N2O4S/c7-6(9)8-12-2-1-5-3-13(10,11)4-5/h5H,1-4H2,(H3,7,8,9) |
InChI 键 |
NBYPXQQUQBRGIC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)CCONC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)



![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)


